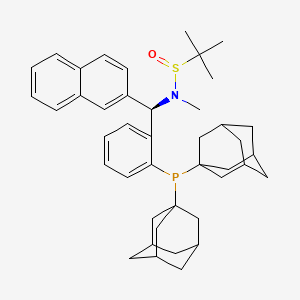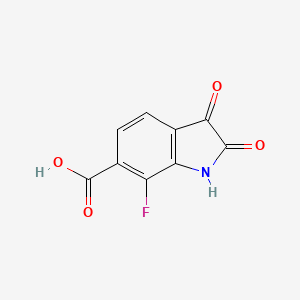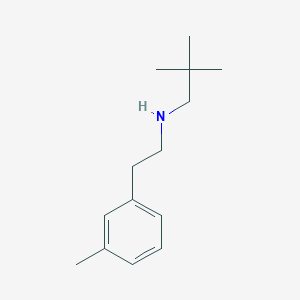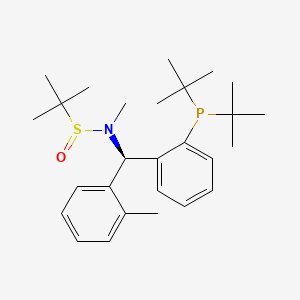
(R)-N-((R)-(2-(Di-tert-butylphosphanyl)phenyl)(o-tolyl)methyl)-N,2-dimethylpropane-2-sulfinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-N-(®-(2-(Di-tert-butylphosphanyl)phenyl)(o-tolyl)methyl)-N,2-dimethylpropane-2-sulfinamide is a chiral compound that has garnered interest in the field of asymmetric catalysis. This compound is particularly notable for its role as a ligand in various catalytic processes, where it aids in the enantioselective synthesis of organic molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(®-(2-(Di-tert-butylphosphanyl)phenyl)(o-tolyl)methyl)-N,2-dimethylpropane-2-sulfinamide typically involves the use of organometallic catalysts. One common method includes the use of palladium or nickel-catalyzed coupling reactions, such as Suzuki, Negishi, and Kumada reactions . These reactions are performed under controlled conditions to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale coupling reactions using cost-effective catalysts. Nickel-catalyzed Kumada coupling and desulfinating cross-coupling using palladium catalysts are preferred due to their efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions
®-N-(®-(2-(Di-tert-butylphosphanyl)phenyl)(o-tolyl)methyl)-N,2-dimethylpropane-2-sulfinamide undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents are used to convert the compound into its reduced form.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include palladium and nickel catalysts for coupling reactions, as well as various oxidizing and reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of the original compound.
Wissenschaftliche Forschungsanwendungen
®-N-(®-(2-(Di-tert-butylphosphanyl)phenyl)(o-tolyl)methyl)-N,2-dimethylpropane-2-sulfinamide has a wide range of applications in scientific research, including:
Biology: The compound’s chiral properties make it useful in the study of enzyme mechanisms and the development of enzyme inhibitors.
Medicine: It is used in the synthesis of chiral drugs, where enantioselectivity is crucial for the drug’s efficacy and safety.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals, where its chiral properties are leveraged to produce high-purity products.
Wirkmechanismus
The mechanism by which ®-N-(®-(2-(Di-tert-butylphosphanyl)phenyl)(o-tolyl)methyl)-N,2-dimethylpropane-2-sulfinamide exerts its effects involves its role as a chiral ligand. The compound interacts with metal catalysts to form chiral complexes, which then facilitate enantioselective reactions. The molecular targets and pathways involved include the formation of metal-ligand complexes and the subsequent activation of substrates for enantioselective transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(R,R)-o-Tolyl-DIPAMP: Another chiral ligand used in asymmetric catalysis.
Biaryl Compounds: These compounds, such as o-tolyl benzonitrile, are used in similar catalytic processes.
Uniqueness
®-N-(®-(2-(Di-tert-butylphosphanyl)phenyl)(o-tolyl)methyl)-N,2-dimethylpropane-2-sulfinamide is unique due to its specific chiral properties and its ability to form highly enantioselective metal-ligand complexes. This makes it particularly valuable in the synthesis of chiral molecules, where enantioselectivity is crucial for the desired biological activity and safety of the final product.
Eigenschaften
Molekularformel |
C27H42NOPS |
|---|---|
Molekulargewicht |
459.7 g/mol |
IUPAC-Name |
N-[(R)-(2-ditert-butylphosphanylphenyl)-(2-methylphenyl)methyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C27H42NOPS/c1-20-16-12-13-17-21(20)24(28(11)31(29)27(8,9)10)22-18-14-15-19-23(22)30(25(2,3)4)26(5,6)7/h12-19,24H,1-11H3/t24-,31?/m1/s1 |
InChI-Schlüssel |
WHNCIJDFMHBRLU-LZDHLTRGSA-N |
Isomerische SMILES |
CC1=CC=CC=C1[C@H](C2=CC=CC=C2P(C(C)(C)C)C(C)(C)C)N(C)S(=O)C(C)(C)C |
Kanonische SMILES |
CC1=CC=CC=C1C(C2=CC=CC=C2P(C(C)(C)C)C(C)(C)C)N(C)S(=O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


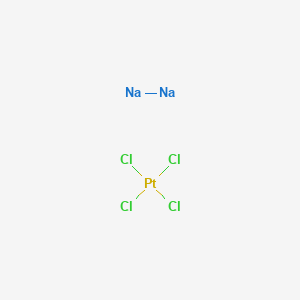
![2-Amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxamide](/img/structure/B13655984.png)
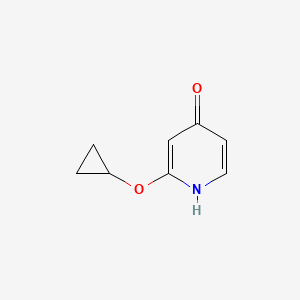



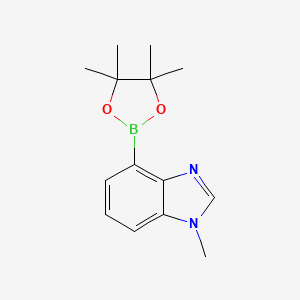

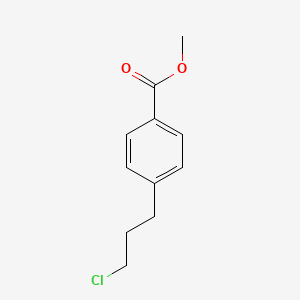
![Tert-butyl 5-bromobenzo[d]isoxazol-3-ylcarbamate](/img/structure/B13656030.png)
